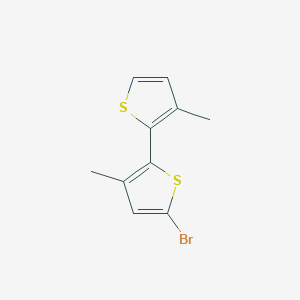
5-Bromo-3,3'-dimethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene typically involves the bromination of 3,3’-dimethyl-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for 5-Bromo-3,3’-dimethyl-2,2’-bithiophene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3,3’-dimethyl-2,2’-bithiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Stille Coupling: Palladium catalysts and organotin reagents in solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Various substituted bithiophenes depending on the nucleophile used.
Coupling Reactions: Extended π-conjugated systems and polymers.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,3’-dimethyl-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic solar cells.
Material Science: Employed in the synthesis of conductive polymers and oligomers.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Photocatalysis: Investigated for its potential in photocatalytic applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The bromine atom can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,2’-bithiophene
- 3,3’-Dimethyl-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and electronic properties compared to its non-methylated or non-brominated counterparts. The methyl groups increase the compound’s solubility and stability, while the bromine atom facilitates various coupling reactions, making it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
144432-19-9 |
|---|---|
Molekularformel |
C10H9BrS2 |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
5-bromo-3-methyl-2-(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS2/c1-6-3-4-12-9(6)10-7(2)5-8(11)13-10/h3-5H,1-2H3 |
InChI-Schlüssel |
KNRDXNUVHPGPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=C(C=C(S2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
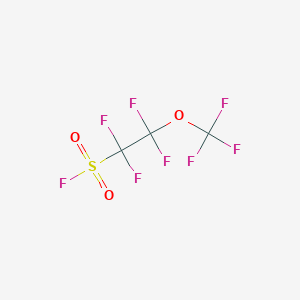
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
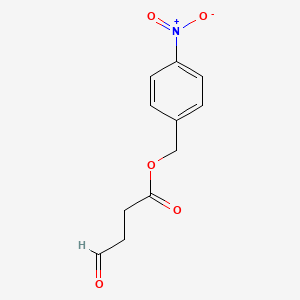
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
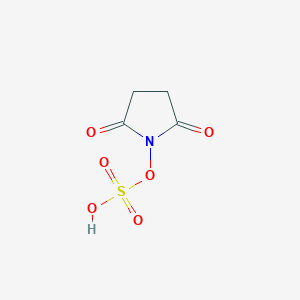
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
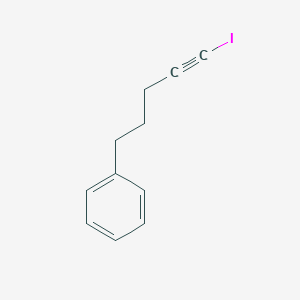
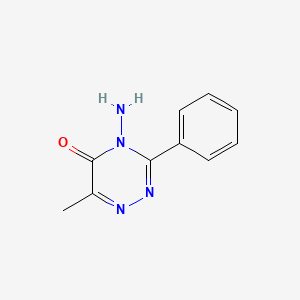
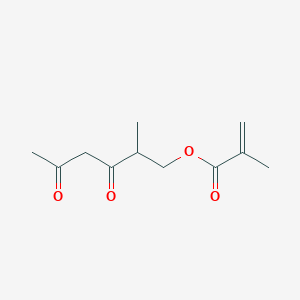

![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
